Chamaejasmenin A

Description

Significance of Natural Product Chemistry and Biflavonoid Compounds

Natural product chemistry plays a pivotal role in drug discovery and development, serving as an indispensable source for novel medicinal molecules researchgate.netscielo.brscirp.orgitmedicalteam.plopenaccessjournals.com. These compounds, derived from living organisms such as plants, microorganisms, and marine life, offer unparalleled structural diversity and possess unique pharmacophores that are often absent in synthetic compound libraries. This inherent complexity and bioactivity make them invaluable for identifying lead compounds, addressing challenges like drug resistance, and inspiring the design of new synthetic drugs researchgate.netscielo.brscirp.orgopenaccessjournals.com.

Biflavonoids represent a significant subclass of flavonoids, characterized by the linkage of two flavonoid units, typically through a carbon-carbon or carbon-oxygen bond taylorandfrancis.comresearchgate.netmdpi.comresearchgate.netmedchemexpress.com. This dimeric structure contributes to their potent biological activities, which encompass a broad spectrum including antioxidant, anti-inflammatory, antibacterial, antifungal, antiviral, antidiabetic, and antitumor properties taylorandfrancis.comresearchgate.netmdpi.comresearchgate.netmedchemexpress.comontosight.aiebi.ac.uk. The structural variability and observed bioactivities of biflavonoids underscore their importance in medicinal chemistry and their potential for various biomedical applications researchgate.netresearchgate.net.

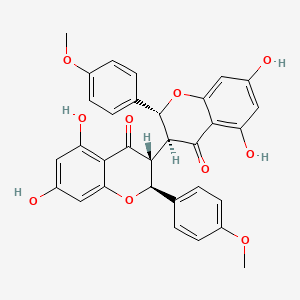

Chamaejasmenin A is classified as a biflavonoid, specifically a biflavanone featuring a C-3/C-3'' linkage. It is structurally composed of two units of 5,7-dihydroxy-4'-methoxyflavanone (B15151099) medchemexpress.comebi.ac.uknaturalproducts.netnih.govmdpi.comjst.go.jp.

Stellera chamaejasme L. as a Source of Bioactive Metabolites

Stellera chamaejasme L., a perennial herb belonging to the Thymelaeaceae family, is widely distributed across Asia, particularly in China mdpi.comresearchgate.netpreprints.orginternationalscholarsjournals.commagtechjournal.comnih.govnih.gov. This plant is recognized as a significant source of various bioactive secondary metabolites, including terpenoids (such as diterpenes and sesquiterpenoids), lignans, coumarins, and notably, biflavonoids mdpi.comresearchgate.netpreprints.orgmagtechjournal.com. The extensive phytochemical investigation of Stellera chamaejasme L. has led to the isolation and identification of numerous compounds, among which this compound has been successfully isolated from its roots medchemexpress.comnih.govmdpi.comjst.go.jp.

Ethnopharmacological Contextualization of this compound within Traditional Medicine Research

Stellera chamaejasme L., commonly known as "Lang Du" in Traditional Chinese Medicine (TCM), possesses a long and established history of medicinal use mdpi.comresearchgate.netpreprints.orgnih.govnih.gov. Traditionally, it has been employed for its properties in clearing heat, detoxification, reducing swelling, alleviating inflammation, treating ulcers, and managing various skin conditions such as scabies and tinea mdpi.cominternationalscholarsjournals.commagtechjournal.comnih.govnih.govresearchgate.netmdpi.com. Furthermore, its applications extend to the treatment of ailments like chronic tracheitis, tuberculosis, edema, and ascites mdpi.cominternationalscholarsjournals.comnih.gov. Some traditional practices also indicate its use in managing different types of tumors magtechjournal.comnih.govspandidos-publications.com.

Academic research into Stellera chamaejasme L. aims to elucidate the scientific basis for these traditional uses by identifying and characterizing the active phytochemical constituents responsible for the observed therapeutic effects mdpi.comresearchgate.netmagtechjournal.comnih.gov. This compound is one such compound that has been the subject of study, with researchers exploring its potential biological activities that may correlate with the ethnopharmacological applications of the plant ebi.ac.uknih.gov.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-3-[(2R,3S)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26O10/c1-39-19-7-3-15(4-8-19)31-27(29(37)25-21(35)11-17(33)13-23(25)41-31)28-30(38)26-22(36)12-18(34)14-24(26)42-32(28)16-5-9-20(40-2)10-6-16/h3-14,27-28,31-36H,1-2H3/t27-,28+,31+,32- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCICADMSGBCKA-COWFKMKXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for Isolation and Structural Elucidation of Chamaejasmenin a

Advanced Chromatographic Separation Techniques

Chromatographic techniques are fundamental for separating complex mixtures derived from plant extracts, enabling the isolation of individual compounds like Chamaejasmenin A.

Rapid-Resolution Liquid Chromatography coupled with Diode Array Detection (RRLC-DAD) has proven to be an effective method for the isolation and initial characterization of multiple constituents from plant extracts, including those from Stellera chamaejasme L. preprints.org. This technique offers enhanced speed and resolution compared to traditional HPLC. A typical RRLC-DAD method for isolating compounds from S. chamaejasme involves using an Agilent Zorbax XDB-C18 column (50x3.0 mm i.d.; 1.8 µm) with a flow rate of 0.4 mL/min and detection at 210 nm preprints.org. This approach allows for the separation and preliminary identification of various compounds within the complex plant matrix.

High-Performance Liquid Chromatography (HPLC) is a cornerstone in natural product chemistry for both analytical and preparative purposes. It relies on the differential partitioning of compounds between a mobile phase and a stationary phase under high pressure advancechemjournal.com. Reversed-phase HPLC, where a polar mobile phase interacts with a non-polar stationary phase, is the most common mode and is widely applicable for separating compounds with varying polarities advancechemjournal.com. While specific HPLC parameters for this compound isolation beyond RRLC are not detailed in the provided snippets, HPLC, in general, is crucial for achieving high purity, as demonstrated by its use in purity determination for related compounds researchgate.net. Advanced HPLC methods, often combined with other techniques like counter-current chromatography, are employed for efficient purification of bioactive compounds with diverse physicochemical properties nih.gov.

The initial extraction of target compounds from plant material is critical for the success of subsequent isolation steps. Optimized extraction procedures, such as ultrasonic extraction, are employed to efficiently obtain crude extracts containing this compound preprints.org. Ultrasonic extraction, often performed with solvents like methanol, is recognized for its ability to enhance extraction yields and reduce extraction time, making it a valuable method for preparing samples for advanced chromatographic analysis preprints.org.

Spectroscopic Approaches for Comprehensive Structural Elucidation

Once isolated, the precise structure of this compound is determined using a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed molecular structure of natural products. While specific ¹H and ¹³C NMR chemical shift data for this compound were not explicitly provided in the snippets, the application of various NMR techniques, including 2D NMR, is well-established for structural elucidation acs.orgresearchgate.net.

¹H NMR: Provides information about the number, type, and connectivity of hydrogen atoms in a molecule.

¹³C NMR: Identifies the different carbon environments within the molecule.

2D NMR Techniques: These experiments are vital for establishing connectivity and spatial relationships between atoms, thereby confirming complex structures.

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling, indicating which protons are adjacent through chemical bonds princeton.eduepfl.chyoutube.comsdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence): Establishes one-bond correlations between protons and the carbons to which they are directly attached (¹H-¹³C) princeton.eduepfl.chyoutube.comsdsu.edu.

HMBC (Heteronuclear Multiple Bond Correlation): Detects correlations between protons and carbons separated by two or three bonds (long-range ¹H-¹³C couplings), aiding in the assignment of quaternary carbons and confirming connectivity across the molecule researchgate.netprinceton.eduepfl.chyoutube.comsdsu.edu.

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, regardless of whether they are connected by bonds, providing crucial information about the molecule's three-dimensional conformation researchgate.netresearchgate.netprinceton.eduepfl.ch.

The combination of these NMR techniques allows for the unambiguous assignment of all atoms and the confirmation of the stereochemistry of this compound acs.orgresearchgate.net.

Mass Spectrometry (MS) provides critical information about the molecular weight and elemental composition of a compound.

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF/MS): This technique is used for the characterization of constituents and can be performed in both positive and negative ion modes preprints.org. It provides accurate mass-to-charge ratio (m/z) values for the ionized molecules.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS offers highly accurate mass measurements, allowing for the determination of the precise molecular formula of a compound preprints.orgresearchgate.netpreprints.org. For this compound, HRESIMS data, alongside other spectroscopic analyses, has confirmed its molecular formula as C32H26O10, with a corresponding molecular weight of 570.5 g/mol nih.gov. This precise mass determination is crucial for confirming the identity and structure of the isolated compound.

Data Tables

Table 1: Chromatographic Separation Parameters for Stellera chamaejasme Constituents

| Technique | Column | Mobile Phase (Elution) | Flow Rate (mL/min) | Detection Wavelength (nm) | Key Application | Reference |

| RRLC-DAD | Agilent Zorbax XDB-C18 (50x3.0 mm i.d.; 1.8 µm) | Gradient elution | 0.4 | 210 | Isolation and characterization of constituents | preprints.org |

| HPLC (General) | C18 reversed-phase | Variable | Variable | Variable | Separation, identification, purification | advancechemjournal.com |

Table 2: Mass Spectrometry Data for this compound

| Technique | Molecular Formula | Molecular Weight ( g/mol ) | Key Information / Application | Reference(s) |

| ESI-TOF/MS | C32H26O10 | 570.5 | Characterization of constituents; acquired in positive/negative modes | preprints.org, nih.gov |

| HRESIMS | C32H26O10 | 570.5 | Precise determination of molecular formula | nih.gov |

Biosynthetic Pathways and Genetic Regulation of Chamaejasmenin a

Overview of Flavonoid Biosynthesis in Plant Systems

Flavonoids are a significant class of plant secondary metabolites, and their synthesis begins with precursors from the phenylpropanoid pathway. nih.gov This pathway provides the basic carbon skeletons for a vast array of phenolic compounds, including flavonoids. researchgate.net

The biosynthesis of all flavonoids starts from the amino acid L-phenylalanine, which is generated via the shikimate pathway. nih.gov The general phenylpropanoid pathway involves three key enzymatic steps that convert L-phenylalanine into p-coumaroyl-CoA, the primary precursor for flavonoid synthesis. nih.govfrontiersin.org

The enzymes involved in this core route are:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the first committed step, the deamination of L-phenylalanine to produce trans-cinnamic acid. nih.gov

Cinnamic acid 4-hydroxylase (C4H): C4H then hydroxylates trans-cinnamic acid to form p-coumaric acid. frontiersin.org

4-coumarate: CoA ligase (4CL): Finally, 4CL activates p-coumaric acid by ligating it with Coenzyme A to produce p-coumaroyl-CoA. nih.govfrontiersin.org

This activated molecule, p-coumaroyl-CoA, stands at a critical metabolic junction, ready to be channeled into various downstream pathways, including the biosynthesis of flavonoids. nih.govwikipedia.org

The formation of the characteristic C6-C3-C6 flavonoid backbone is initiated by the enzyme Chalcone (B49325) synthase (CHS) . researchgate.netnih.gov CHS is a pivotal enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. wikipedia.orgresearchgate.net This reaction forms a polyketide intermediate that cyclizes and aromatizes to produce the first flavonoid scaffold, a chalcone, typically naringenin (B18129) chalcone. wikipedia.orgfrontiersin.org

Chalcones are considered the immediate precursors to the vast majority of flavonoids. nih.govnih.govresearchgate.net The open-chain chalcone structure is then typically isomerized into a flavanone (B1672756) through the action of the enzyme Chalcone isomerase (CHI) . researchgate.netresearchgate.net This enzymatic step results in the formation of the heterocyclic C-ring, creating the flavanone naringenin. researchgate.net Naringenin serves as a crucial intermediate from which various classes of flavonoids, including flavones, are derived through the action of subsequent modifying enzymes like flavone (B191248) synthase (FNS). frontiersin.org

Specific Enzymatic Steps and Genetic Regulation in Stellera chamaejasme L.

While the general flavonoid pathway is well-understood, the specific molecular mechanisms leading to complex biflavonoids like Chamaejasmenin A in Stellera chamaejasme L. are a subject of ongoing research. Modern genomic techniques have been instrumental in elucidating these specific pathways.

Research on Stellera chamaejasme has identified numerous candidate genes that encode the structural enzymes required for flavonoid biosynthesis. Through targeted searches of transcriptome data, scientists have pinpointed genes for the core enzymes of the phenylpropanoid and flavonoid pathways. researchgate.net These findings provide the genetic blueprint for how the plant constructs flavonoid precursors.

Table 1: Key Biosynthetic Enzymes and Corresponding Candidate Genes in Flavonoid Synthesis

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. nih.gov |

| Cinnamic acid 4-hydroxylase | C4H | Hydroxylates trans-cinnamic acid to p-coumaric acid. frontiersin.org |

| 4-coumarate: CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. nih.gov |

| Chalcone synthase | CHS | Condenses p-coumaroyl-CoA and 3x malonyl-CoA to form naringenin chalcone. researchgate.netnih.gov |

| Chalcone isomerase | CHI | Catalyzes the cyclization of naringenin chalcone to naringenin (a flavanone). researchgate.netresearchgate.net |

| Flavanone 3-hydroxylase | F3H | Hydroxylates flavanones to produce dihydroflavonols. peerj.com |

| Flavonol synthase | FLS | Converts dihydroflavonols into flavonols. peerj.com |

| Dihydroflavonol 4-reductase | DFR | A key enzyme in the synthesis of anthocyanins and proanthocyanidins. nih.gov |

| Anthocyanidin synthase | ANS | Catalyzes the formation of colored anthocyanidins. peerj.comnih.gov |

Transcriptomic analysis, specifically large-scale RNA sequencing (RNA-Seq), has been a powerful tool for discovering genes involved in the flavonoid pathway of S. chamaejasme. By sequencing the transcriptome of tissues where flavonoids are abundant, such as the flowers, researchers have created comprehensive libraries of expressed genes. researchgate.net

A de novo transcriptome analysis of S. chamaejasme flowers produced a dataset of 32,216 unigenes. researchgate.net Within this dataset, a total of 19 candidate genes encoding 11 key structural enzymes of the flavonoid biosynthetic pathway were identified. researchgate.net This approach allows for the discovery of not only the core pathway genes but also genes for downstream modifications like glycosylation, methylation, and, potentially, the dimerization reactions that form biflavonoids like this compound.

The biosynthesis of flavonoids is tightly controlled at the transcriptional level by a combination of transcription factors. ijfmr.com The most well-characterized regulatory system is the MBW complex, which consists of proteins from three major families: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins. nih.govsophiapublisher.commdpi.com

R2R3-MYB proteins: These transcription factors often act as the primary determinants of which structural genes in the pathway are activated. nih.govresearchgate.net

bHLH proteins: These proteins act as co-regulators, forming a complex with MYB proteins to enhance their ability to bind to the promoters of target genes. sophiapublisher.com

WD40 repeat proteins: These proteins serve as a scaffold, stabilizing the interaction between the MYB and bHLH proteins, thus forming a functional transcriptional activation complex. sophiapublisher.commdpi.com

In S. chamaejasme, transcriptome analysis has also identified numerous unigenes predicted to encode these regulatory proteins. researchgate.net The presence and expression levels of specific MYB, bHLH, and WD40 genes in flavonoid-rich tissues strongly suggest their involvement in regulating the production of the precursors for this compound. The MBW complex controls the expression of both early biosynthetic genes (EBGs) and late biosynthetic genes (LBGs), ensuring a coordinated production of the necessary flavonoid intermediates. nih.govresearchgate.net

Table 2: Key Transcription Factor Families Regulating Flavonoid Biosynthesis

| Transcription Factor Family | Abbreviation | Role in Regulation |

| R2R3-MYB | MYB | Binds to promoter regions of target structural genes, often determining pathway specificity. nih.govresearchgate.net |

| Basic Helix-Loop-Helix | bHLH | Interacts with MYB proteins to form a regulatory complex. sophiapublisher.com |

| WD40 Repeat Protein | WD40 | Acts as a stabilizing scaffold for the MYB-bHLH (MBW) complex, facilitating transcriptional activation. sophiapublisher.commdpi.com |

Mechanistic Investigations of Biological Activities of Chamaejasmenin a in Vitro Studies

Antineoplastic Activities and Cellular Mechanisms (In Vitro Models)

Chamaejasmenin A, a biflavonoid compound, has been the subject of in vitro studies to elucidate its potential as an antineoplastic agent. Research has focused on its effects on cancer cell proliferation and the underlying molecular mechanisms driving its anticancer activities. These investigations have demonstrated that this compound can inhibit the growth of various cancer cells and induce programmed cell death through the modulation of key signaling pathways.

This compound has demonstrated significant antiproliferative activity across a diverse range of human cancer cell lines in laboratory settings. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Studies have shown that this compound exhibits potent cytotoxicity against cell lines derived from various cancers, including lung, breast, prostate, and cervical cancers. For instance, in human lung adenocarcinoma A549 cells, this compound inhibited growth in a time and dose-dependent manner, with an IC50 value of 7.72 µM after 72 hours of treatment nih.gov. Further research has detailed its strong cytotoxic effects against nine different human cancer cell lines, with IC50 values indicating notable activity. Specifically, it showed more pronounced cytotoxicity than the standard chemotherapeutic agent taxol against MCF-7 (breast cancer), HO-4980 (ovarian cancer), A549 (lung cancer), and PC-3 (prostate cancer) cells, with IC50 values of 4.02 µM, 5.31 µM, 4.84 µM, and 2.28 µM, respectively nih.gov.

The table below summarizes the in vitro antiproliferative activity of this compound against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Adenocarcinoma | 4.84 | nih.gov |

| A549 | Lung Adenocarcinoma | 7.72 (72h) | nih.gov |

| MCF-7 | Breast Adenocarcinoma | 4.02 | nih.gov |

| PC-3 | Prostate Adenocarcinoma | 2.28 | nih.gov |

| HO-4980 | Ovarian Carcinoma | 5.31 | nih.gov |

| SGC-7901 | Gastric Adenocarcinoma | Not specified | nih.gov |

| HCT-8 | Ileocecal Adenocarcinoma | Not specified | nih.gov |

| HeLa | Cervical Adenocarcinoma | Not specified | nih.gov |

| HepG2 | Hepatocellular Carcinoma | Not specified | nih.gov |

| LNCaP | Prostate Carcinoma | Not specified | nih.gov |

Note: The IC50 values may vary based on experimental conditions such as incubation time.

A primary mechanism through which this compound exerts its antineoplastic effects is the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling pathways that, when activated, lead to the systematic dismantling of the cell. In vitro studies have revealed that this compound triggers apoptosis by targeting key components of the intrinsic, or mitochondrial, pathway of cell death.

The execution of apoptosis is mediated by a family of cysteine proteases known as caspases. In the intrinsic pathway, the process is initiated by the activation of an initiator caspase, Caspase-9, which in turn activates executioner caspases, such as Caspase-3. Research demonstrates that this compound treatment leads to the activation of this caspase cascade. In human larynx carcinoma HEp-2 cells and lung adenocarcinoma A549 cells, exposure to this compound significantly induced the activity of both Caspase-9 and Caspase-3 nih.govnih.gov. The activation of this proteolytic cascade is a critical step that commits the cancer cell to undergo apoptosis nih.govnih.gov.

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). The ratio of these opposing proteins is a critical determinant of a cell's susceptibility to apoptosis. Studies have shown that this compound alters this crucial balance in favor of cell death. In A549 lung cancer cells, treatment with this compound resulted in the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax nih.gov. This shift in the Bax/Bcl-2 ratio is a key event that promotes the permeabilization of the mitochondrial outer membrane nih.gov.

An increased Bax/Bcl-2 ratio leads to the formation of pores in the outer mitochondrial membrane, resulting in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol nih.gov. This event is a pivotal point of no return in the intrinsic apoptotic pathway. Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a protein complex that recruits and activates Caspase-9. Investigations in A549 cells confirmed that treatment with this compound induced a significant increase in cytosolic cytochrome c, indicating its release from the mitochondria nih.gov.

The phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, and its aberrant activation is common in many cancers. Akt, a serine/threonine kinase, promotes survival by phosphorylating and inactivating several pro-apoptotic targets. Research has identified the inactivation of this pathway as a key mechanism for this compound-induced apoptosis nih.gov.

In human HEp-2 larynx carcinoma cells, this compound treatment led to the dephosphorylation and subsequent inactivation of Akt nih.gov. This inactivation had significant downstream consequences. One essential target of Akt is the pro-apoptotic Bcl-2 family member, BAD (Bcl-2-associated death promoter). When phosphorylated by active Akt, BAD is sequestered in the cytoplasm and is unable to promote apoptosis. This compound-mediated inactivation of Akt resulted in the reduced phosphorylation (dephosphorylation) of BAD nih.gov. Dephosphorylated BAD is then able to translocate to the mitochondria, where it binds to and inhibits anti-apoptotic proteins like Bcl-2, thereby promoting cell death nih.gov.

Another downstream target of Akt is Glycogen Synthase Kinase-3 (GSK-3). Akt-mediated phosphorylation typically inactivates GSK-3. The study on HEp-2 cells showed that this compound-induced Akt inactivation also led to the dephosphorylation of GSK-3 nih.gov. The inactivation of the Akt survival signaling pathway, leading to the dephosphorylation and activation of pro-apoptotic molecules like BAD, is a critical event in the mechanism by which this compound induces apoptosis in cancer cells nih.gov.

Apoptosis Induction and Associated Pathways

p53 Pathway Involvement in Apoptotic Signaling

The tumor suppressor protein p53 plays a crucial role in regulating cell cycle progression and inducing apoptosis, thereby preventing the proliferation of damaged cells. nih.govthermofisher.comnih.gov In response to cellular stress, such as DNA damage, p53 can activate the transcription of genes that promote cell death. nih.govresearchgate.net The p53-mediated apoptotic pathway can be stimulated through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. thermofisher.comnih.gov

While direct evidence detailing the specific interaction of this compound with the p53 pathway is limited in the available scientific literature, studies on closely related biflavonoids isolated from the same plant, Stellera chamaejasme L., provide insights into potential mechanisms. Research on Chamaejasmenin B has demonstrated a significant accumulation of p53 protein expression in A549 human non-small cell lung cancer cells following treatment. This suggests that related compounds can engage the p53 pathway to induce their anti-cancer effects. The upregulation of p53 is a key event that can lead to the transcriptional activation of pro-apoptotic proteins and subsequent cell death.

Upregulation of p21 Cell Cycle Inhibitor

The cyclin-dependent kinase (CDK) inhibitor p21 (also known as Cip1/WAF1) is a primary downstream target of the p53 tumor suppressor protein and a critical regulator of cell cycle progression. nih.govresearchgate.net By binding to and inhibiting the activity of cyclin-CDK complexes, p21 can enforce cell cycle arrest, providing time for DNA repair or, alternatively, leading to apoptosis. researchgate.netsemanticscholar.org

In vitro studies on biflavonoids from Stellera chamaejasme L. have highlighted the role of p21 in their mechanism of action. Specifically, treatment of A549 lung cancer cells with Chamaejasmenin B resulted in an increased expression of the p21CIP1 protein. nih.gov This upregulation of p21 is consistent with the observed cell cycle arrest and anti-proliferative effects of the compound. nih.gov The induction of p21 suggests a mechanism whereby Chamaejasmenin B, and potentially this compound, can halt the cell cycle, preventing the proliferation of cancer cells. nih.gov

| Cell Line | Compound | Effect on p21 | Outcome |

| A549 (Lung Cancer) | Chamaejasmenin B | Increased expression | Contribution to cell cycle arrest |

Disruption of Mitochondrial Membrane Potential

The mitochondrion is a central organelle in the regulation of apoptosis, and the dissipation of the mitochondrial membrane potential (MMP) is a critical early event in the intrinsic apoptotic cascade. mdpi.comkjpp.net A decrease in MMP can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, activating downstream caspases and executing programmed cell death. kjpp.netnih.gov

Investigations into the biological activities of Neochamaejasmin A (NCA) , a biflavonoid closely related to this compound, have demonstrated its ability to induce a significant decrease in the mitochondrial membrane potential in HepG2 human hepatoma cells. nih.gov Treatment with NCA led to a dose-dependent reduction in the red-to-green fluorescence ratio of the JC-1 probe, a hallmark of MMP dissipation. nih.gov This disruption of the mitochondrial membrane potential is a key step in the NCA-induced mitochondrial-dependent apoptotic pathway. nih.gov These findings suggest that a similar mechanism of action may be employed by this compound.

| Cell Line | Compound | Method | Result |

| HepG2 (Hepatoma) | Neochamaejasmin A (NCA) | JC-1 Staining | Decrease in red/green fluorescence ratio, indicating MMP disruption. nih.gov |

Cell Cycle Perturbation

Cell cycle checkpoints are crucial for maintaining genomic integrity, and their dysregulation is a hallmark of cancer. The G2/M checkpoint prevents cells with damaged DNA from entering mitosis. Several natural compounds exert their anticancer effects by inducing cell cycle arrest at this phase. mdpi.comnih.govnih.govfrontiersin.org

However, in vitro studies on biflavonoids closely related to this compound, namely Chamaejasmenin B and Neochamaejasmin C , have shown that these compounds induce a prominent cell cycle arrest at the G0/G1 phase in both A549 (non-small cell lung cancer) and KHOS (osteosarcoma) cells. nih.gov This indicates that for these related compounds, the primary mechanism of cell cycle perturbation occurs earlier in the cell cycle, preventing entry into the DNA synthesis (S) phase. The available scientific literature does not currently support the induction of G2/M phase arrest by this compound or its closely studied isomers.

Progression through the G2 and M phases of the cell cycle is tightly controlled by the activity of cyclin-dependent kinases (CDKs) in complex with their regulatory partners, Cyclin A and Cyclin B1. nih.govresearchgate.net The CDK inhibitor p27 (Kip1) is another key regulator, primarily acting at the G1/S transition, but its functions can extend to other phases of the cell cycle. nih.govresearchgate.netnih.govmdpi.comyoutube.com

Consistent with the findings of G0/G1 phase arrest for related compounds, research on Chamaejasmenin B in A549 cells demonstrated the downregulation of proteins critical for the G1 to S phase transition, such as CDK2 and Cyclin E. nih.gov There is currently a lack of direct evidence in the reviewed literature to suggest that this compound specifically regulates the expression or activity of Cyclin A, Cyclin B1, or p27 to induce a G2/M arrest. The observed effects on cell cycle regulatory proteins by related biflavonoids align with a G0/G1 checkpoint blockade rather than a G2/M arrest. nih.gov

Modulation of Reactive Oxygen Species (ROS) Generation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as both signaling molecules and mediators of cellular damage. nih.govnih.govmdpi.commdpi.comecmjournal.org In the context of cancer therapy, the generation of high levels of ROS can induce oxidative stress, leading to apoptosis. mdpi.com

Studies on Neochamaejasmin A (NCA) have shown that it can induce the production of ROS in HepG2 and BEL-7402 human hepatoma cells. nih.gov This increase in ROS levels was associated with the induction of apoptosis through a mitochondrial-dependent pathway. nih.gov The generation of ROS is considered a key event that contributes to the disruption of the mitochondrial membrane potential observed with NCA treatment. nih.gov This suggests that the modulation of cellular redox status may be a component of the anticancer activity of biflavonoids from Stellera chamaejasme L.

| Cell Line | Compound | Effect on ROS | Associated Outcome |

| HepG2, BEL-7402 (Hepatoma) | Neochamaejasmin A (NCA) | Increased ROS production nih.gov | Induction of mitochondrial-mediated apoptosis nih.gov |

Antimicrobial Activities (In Vitro)

This compound has demonstrated notable antifungal properties in in vitro assays. Research involving various biflavanones isolated from the roots of Stellera chamaejasme identified this compound as a potent antifungal agent. Specifically, its activity was quantified by determining its minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

In these studies, this compound exhibited significant efficacy, with a reported MIC value of 3.12 µg/mL against tested fungal strains. nih.gov This positions it as a compound of interest for its fungistatic or fungicidal capabilities. This potent activity is highlighted when compared to other related compounds isolated in the same study, underscoring its potential as a natural antifungal molecule. nih.gov

| Compound | Antifungal Activity (MIC in µg/mL) | Reference |

|---|---|---|

| This compound | 3.12 | nih.gov |

| Chamaejasmenin D | 6.25 | nih.gov |

| Isochamaejasmenin B | 6.25 | nih.gov |

Antimitotic Activity

The potential of this compound to interfere with cell division, or mitosis, has also been evaluated in vitro. The same study that confirmed its antifungal effects also investigated its antimitotic capabilities. This activity is crucial for identifying potential anticancer agents, as the inhibition of mitosis in rapidly dividing cancer cells is a key therapeutic strategy.

This compound was found to possess potent antimitotic activity, demonstrated by a minimum inhibitory concentration (MIC) of 3.12 µg/mL in the assays conducted. nih.gov This indicates that the compound can inhibit cell division at a low concentration, marking it as a significant biflavanone with potential for further investigation in cancer research.

Insights from Related Chamaejasmenin Biflavonoids on Broader Pharmacological Mechanisms

While research on this compound is specific, studies on its closely related biflavonoids, such as Chamaejasmenin B and C, provide valuable insights into the broader pharmacological mechanisms that this class of compounds may employ.

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells become resistant to a wide range of anticancer drugs. Chamaejasmenin B has been investigated for its ability to counteract this phenomenon. Studies have shown that Chamaejasmenin B can effectively inhibit the growth of both drug-sensitive and drug-resistant cancer cell lines. nih.gov

The mechanism behind this anti-MDR effect appears to be linked to its ability to induce apoptosis (programmed cell death) through the mitochondrial-dependent intrinsic pathway. nih.gov Treatment with Chamaejasmenin B leads to an increased Bax/Bcl-2 ratio, a key indicator of apoptotic signaling, along with the attenuation of the mitochondrial membrane potential. nih.gov This triggers the release of cytochrome c and apoptosis-inducing factor from the mitochondria into the cytoplasm, ultimately activating caspases 9 and 3 to execute cell death. nih.gov Importantly, this pro-apoptotic activity is effective even in cancer cells that have developed resistance to conventional chemotherapy drugs. nih.gov

| Compound | Observed Anti-MDR Mechanism | Key Molecular Events | Reference |

|---|---|---|---|

| Chamaejasmenin B | Activation of mitochondrial-dependent intrinsic apoptosis | Increased Bax/Bcl-2 ratio, release of cytochrome c, activation of caspase 9 and 3 | nih.gov |

Another critical anticancer mechanism is the induction of DNA damage, which can halt the cell cycle and trigger apoptosis in tumor cells. Both Chamaejasmenin B and another related compound, Neochamaejasmin C, have been shown to exert their anti-proliferative effects through this pathway. semanticscholar.orgnih.gov

In vitro studies on various human solid tumor cell lines, including non-small cell lung cancer and osteosarcoma cells, revealed that treatment with these compounds led to a prominent expression of the DNA damage marker γ-H2AX. semanticscholar.orgnih.gov The phosphorylation of the histone variant H2AX to form γ-H2AX is one of the earliest cellular responses to DNA double-strand breaks. The induction of this marker, along with causing cell cycle arrest, points to DNA damage as a key mechanism of the antitumor action of these biflavonoids. semanticscholar.orgnih.gov

The tumor microenvironment (TME) plays a critical role in cancer progression and metastasis. Tumor-associated macrophages (TAMs) are a key component of the TME and can be polarized into different functional phenotypes. M2-polarized macrophages are generally considered tumor-promoting, contributing to immune suppression and metastasis.

Chamaejasmenin B has been shown to modulate the TME by rebalancing macrophage polarization. nih.govCurrent time information in Tokyo, JP. It can redirect M2-dominant TAMs towards an M1-like, anti-tumor phenotype. nih.govCurrent time information in Tokyo, JP. The mechanism involves the inhibition of the IL-4-mTOR signaling pathway, which is crucial for M2 polarization. Current time information in Tokyo, JP. By reversing the M2-dominant polarization, Chamaejasmenin B helps to create a less hospitable microenvironment for tumor growth and metastasis, demonstrating a sophisticated immunomodulatory antitumor strategy. nih.govCurrent time information in Tokyo, JP.

Targeting Specific Receptors (e.g., c-Met by Chamaejasmenin E)

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell scattering, invasion, angiogenesis, and protection from apoptosis. wikipedia.org Dysregulation of its activity is implicated in the development and progression of various cancers, making it a significant target for therapeutic intervention. wikipedia.org In the context of biflavonoids from Stellera chamaejasme, Chamaejasmenin E has been identified as a compound that exerts its biological effects by directly targeting the c-Met receptor. nih.gov

In vitro studies on hepatocellular carcinoma (HCC) cells revealed that among five biflavonoids isolated from the root of Stellera chamaejasme, Chamaejasmenin E exhibited the most potent inhibitory effect. nih.gov Mechanistic investigations showed that Chamaejasmenin E could suppress the proliferation, colony formation, and migration of HCC cells. nih.gov Notably, it did not show significant toxicity toward normal liver cells. nih.gov The compound was found to induce mitochondrial dysfunction and oxidative stress, which ultimately led to cellular apoptosis. nih.gov

Database screening predicted that c-Met was a potential target for Chamaejasmenin E. This prediction was subsequently validated through several experimental assays. nih.gov A cellular thermal shift assay (CETSA), molecular docking, RT-PCR, and Western blot analysis all confirmed that Chamaejasmenin E exerts its inhibitory effect by targeting c-Met. nih.gov This targeted action disrupts the signaling pathways that promote cancer cell survival and proliferation.

| Activity Investigated | Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Inhibitory Effect | Hep3B | Exhibited the strongest inhibitory effect among five tested biflavonoids. | nih.gov |

| Cell Proliferation & Colony Formation | HCC cells | Suppressed both cell proliferation and the ability to form colonies. | nih.gov |

| Cell Migration | HCC cells | Inhibited the migration ability of cancer cells. | nih.gov |

| Apoptosis Induction | HCC cells | Induced mitochondrial dysfunction and oxidative stress, leading to apoptosis. | nih.gov |

| Mechanism of Action | HCC cells | Confirmed to target the c-Met receptor through molecular docking, CETSA, RT-PCR, and Western blot. | nih.gov |

Nematicidal Effects (e.g., Chamaejasmenin C)

Plant-derived compounds are a significant area of research for developing environmentally safer alternatives to synthetic pesticides for managing plant-parasitic nematodes. nih.govdntb.gov.ua The roots of Stellera chamaejasme have been identified as a source of potent nematicidal metabolites. nih.gov Studies investigating an ethanol (B145695) extract from these roots found significant activity against the pine wilt disease agent, Bursaphelenchus xylophilus, and the related, weakly pathogenic species, Bursaphelenchus mucronatus. nih.govdntb.gov.ua

Further purification of the active ethyl acetate (B1210297) layer from the extract led to the isolation of eight bioactive compounds, including Chamaejasmenin C. nih.gov The nematicidal efficacy of these isolated compounds was evaluated in vitro. Among them, Chamaejasmenin C demonstrated the highest mortality rate against B. xylophilus. nih.govdntb.gov.ua

The research determined the median lethal concentration (LC50) values for the isolated compounds. For Chamaejasmenin C, the LC50 value against B. xylophilus was 2.7 µM after 72 hours of exposure. nih.govnih.gov Its activity against B. mucronatus was also significant, with an LC50 value of 3.1 µM at 72 hours. nih.gov These findings highlight the potential of Chamaejasmenin C as a lead compound for developing new botanically-based nematicides to manage pine wilt disease. nih.govdntb.gov.ua

| Nematode Species | LC50 Value (µM) | Reference |

|---|---|---|

| Bursaphelenchus xylophilus | 2.7 | nih.govnih.gov |

| Bursaphelenchus mucronatus | 3.1 | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design

SAR studies aim to correlate the chemical structure of a molecule with its biological activity, providing insights into which structural features are essential for its effects.

Identification of Key Pharmacophoric Features within Biflavonoid Scaffold

Chamaejasmenin A is characterized by its biflavanone structure, featuring a C-3/C-3'' linkage that connects two units of 5,7-dihydroxy-4'-methoxyflavanone (B15151099) nih.govmedchemexpress.com. This biflavonoid scaffold itself represents a core pharmacophore, contributing to its observed biological activities. The specific arrangement of these two flavanone (B1672756) units and the presence of hydroxyl and methoxy (B1213986) substituents are critical for its interaction with biological targets. Machine learning (ML) models are increasingly used to classify compounds based on their core pharmacophores, aiding in the identification of essential structural elements for activity nih.gov.

Influence of Substituent Groups and Stereochemistry on Biological Activity

The biological activity of molecules is significantly influenced by their stereochemistry, which refers to the three-dimensional arrangement of atoms in space uoanbar.edu.iqlibretexts.orgnih.gov. This compound possesses defined stereocenters, with its IUPAC name specifying the (2S,3R) and (2R,3S) configurations in its two flavanone units nih.gov. Different stereoisomers of a compound can exhibit vastly different potencies and pharmacological effects due to their specific interactions with chiral biological targets like enzymes and receptors uoanbar.edu.iqlibretexts.orgnih.gov.

While detailed SAR studies focusing on specific modifications of this compound's substituent groups are not extensively detailed in the provided literature snippets, general principles suggest their importance. For instance, in studies involving related coumarin (B35378) compounds, the number and position of hydroxyl groups, as well as methyl substitutions, were found to significantly impact their phytotoxic activity researchgate.net. Similarly, derivatization of other natural products has demonstrated that structural modifications can enhance biological activity frontiersin.orgmdpi.comreading.ac.uk. Therefore, alterations to the hydroxyl groups at the 5 and 7 positions or the methoxy group at the 4' position of the flavanone units, as well as modifications to the stereochemistry, could potentially modulate this compound's biological profile.

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate chemical structure with biological activity, enabling the prediction of the activity of new compounds.

Computational Approaches for Predicting Bioactivity and Potency

Computational approaches are indispensable tools in modern drug discovery for predicting bioactivity and potency. Quantitative Structure-Activity Relationship (QSAR) analysis is a primary method, establishing mathematical relationships between molecular descriptors and biological activity taylorfrancis.comnih.govresearchgate.netsddn.es. These methods rely on various computational techniques, including molecular descriptors that numerically represent a molecule's structure and properties taylorfrancis.comnih.govresearchgate.net.

Molecular docking is another key computational strategy, simulating the binding of a molecule (ligand) to a biological target (e.g., a protein) to predict binding affinity and mode mdpi.comnih.govmdpi.comscielo.sa.crrasayanjournal.co.innih.gov. Docking studies can identify specific interactions such as hydrogen bonding, hydrophobic forces, and van der Waals forces that contribute to a compound's activity mdpi.comnih.govmdpi.comrasayanjournal.co.in.

Statistical and Machine Learning Models in SAR Analysis

Machine learning (ML) and deep learning (DL) algorithms have revolutionized bioactivity prediction and SAR analysis by learning complex patterns from large datasets mdpi.comnih.govmdpi.commdpi.comcsmres.co.ukchemrxiv.orgrsc.org. These models can process diverse molecular representations, such as molecular fingerprints or string-based representations (e.g., SMILES), to predict biological outcomes.

Commonly employed ML models include:

Random Forest (RF) and Gradient Boosting Machines (GBMs) : These ensemble methods are known for their robustness in predicting various bioactivity characteristics mdpi.com.

Convolutional Neural Networks (CNNs) : CNNs, often used with molecular matrix representations or 2D fingerprints, have demonstrated high accuracy in bioactivity prediction nih.govmdpi.com.

Support Vector Machines (SVMs) : SVMs are utilized for classification tasks, separating compounds into active and inactive classes based on selected features nih.gov.

Deep Neural Networks (DNNs) : DNNs, including those combined with techniques like Matched Molecular Pairs (MMPs), show strong performance in predicting bioactivity mdpi.com.

These models can achieve high predictive accuracies, with reported accuracies exceeding 93% for drug class prediction and AUC values up to 98% in some applications nih.govmdpi.com. The development of QSAR models often involves rigorous validation to ensure their reliability and generalizability taylorfrancis.comnih.govresearchgate.netsddn.es.

Table 1: Illustrative Performance Metrics of QSAR/ML Models in Bioactivity Prediction

| Model Type | Application Area | Key Performance Metric | Typical Value Range | Reference |

| CNN (with fingerprints) | Bioactivity Prediction | AUC | Up to 98% | mdpi.com |

| ML Models (general) | Drug Class Prediction | Accuracy | > 93% | nih.gov |

| ML Models (general) | Pharmacokinetic Parameters | MAE | ~ 0.31 | mdpi.com |

| Proteochemometric Models | Compound-Target Binding | MCC | Up to 0.83 | nih.gov |

Note: Values are illustrative and represent typical performance ranges reported in the literature for various applications, not specific to this compound unless stated.

Derivatization Strategies for Activity Enhancement and Selectivity Optimization

Derivatization involves chemically modifying a lead compound to improve its biological activity, enhance selectivity for a specific target, or optimize its pharmacokinetic properties frontiersin.orgmdpi.comreading.ac.uk. This approach is fundamental in medicinal chemistry for transforming natural products or initial hits into more viable drug candidates.

Studies on related compounds demonstrate the efficacy of derivatization. For instance, synthesizing analogs of 1,5-diphenyl-1-pentanone allowed for the examination of structure-activity relationships in insecticidal activity researchgate.net. Similarly, modifications to coumarin structures, such as altering hydroxyl group positions or introducing methyl substitutions, significantly impacted their phytotoxicity, highlighting the importance of specific structural features researchgate.net. The synthesis of benzenesulphonamide derivatives and their evaluation for antimicrobial and anti-inflammatory activities exemplifies how structural modifications can lead to compounds with improved biological profiles frontiersin.org. Furthermore, derivatization of maslinic acid, a triterpene, has been pursued to overcome pharmacokinetic limitations and enhance therapeutic characteristics mdpi.com. Metal complexation of flavones has also been explored to boost cytotoxic and antimigratory effects reading.ac.uk.

These strategies aim to fine-tune interactions with biological targets, potentially leading to increased potency, improved selectivity, and reduced off-target effects. The ultimate goal is to identify lead compounds with optimized properties for further preclinical and clinical development ljmu.ac.uk.

Advanced Analytical Methodologies for Quantification in Research Matrices

Chromatographic Quantification Techniques

Chromatography separates components of a mixture based on their differential distribution between a stationary and a mobile phase. When coupled with mass spectrometry or diode array detectors, these techniques provide powerful tools for identification and quantification.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or UV-Visible (UV-Vis) detector is a widely utilized technique for the analysis of compounds with chromophores, such as many natural products. The DAD detector offers the advantage of acquiring full UV-Vis spectra for each eluting peak, enabling simultaneous detection across multiple wavelengths and facilitating peak purity assessment and compound identification based on spectral characteristics scioninstruments.commeasurlabs.compan.olsztyn.pl. This method is valuable for quality control and the quantification of active ingredients in various industries, including pharmaceuticals and food supplements measurlabs.com. While specific HPLC-DAD/UV quantification data for Chamaejasmenin A was not detailed in the reviewed literature, the technique's principle makes it applicable for compounds possessing suitable UV-Vis absorption properties pan.olsztyn.pl. For instance, an HPLC-DAD method for malondialdehyde demonstrated good linearity (0.2–20 μg/g), intra- and inter-day precision (RSD ≤ 15%), and accuracy (±15%) mdpi.com. Similarly, an HPLC-UV method for cyclamate showed high repeatability (RSDr ≤ 3%) and intermediate precision (RSDR ≤ 3.3%), with recovery rates between 92% and 108% core.ac.uk.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, represent highly sensitive and selective methods for the quantification of analytes in complex matrices researchgate.netmdpi.comrsc.org. The hyphenation of liquid chromatography with mass spectrometry allows for precise mass-to-charge ratio determination and fragmentation analysis, providing both identification and quantification with high confidence researchgate.netmdpi.comrsc.org. LC-MS/MS is particularly effective for targeted quantification due to its ability to select specific precursor and product ions researchgate.net. Studies have indicated the use of mass spectrometry in analyzing compounds related to this compound, such as lignanoids and other biflavonoids from Stellera chamaejasme extracts, where fragmentation patterns were elucidated using MSⁿ analysis researchgate.netresearchgate.net.

Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) offers enhanced separation efficiency, speed, sensitivity, and selectivity compared to conventional HPLC researchgate.netmdpi.comresearchgate.netnih.gov. This makes it an ideal technique for comprehensive chemical profiling and the simultaneous quantification of multiple compounds in complex natural product extracts researchgate.netresearchgate.net. UHPLC-MS/MS has been successfully applied for the characterization of various natural compounds, including polyphenols and steroids, from plant extracts researchgate.netbham.ac.uk. Research has specifically mentioned the use of UPLC-QTOF MS/MS in the context of mesoneochamaejasmin and chamaejasmenin, highlighting its application in the analysis of these related compounds semanticscholar.org. The technique's ability to provide essential structural information and achieve short retention times makes it a powerful tool for natural product research researchgate.netresearchgate.net.

Spectrophotometric and Spectrofluorimetric Methods for Quantitative Analysis

Spectrophotometric methods, including UV-Vis spectrophotometry, quantify solutes by measuring the amount of light absorbed by a solution at specific wavelengths wikihow.comuobabylon.edu.iq. This technique relies on the principle that different compounds absorb light at characteristic wavelengths, allowing for both identification and quantification, typically based on the Beer-Lambert Law (A = εcl) uobabylon.edu.iqumlub.pl. Spectrofluorimetry, which measures fluorescence emission, can offer even greater sensitivity for compounds that fluoresce nih.gov. While these methods are broadly applicable for compounds with chromophores or fluorophores, specific published research detailing the spectrophotometric or spectrofluorimetric quantification of this compound was not identified in the reviewed literature.

Capillary Electrophoresis and Biosensor Techniques in Natural Product Analysis

Capillary Electrophoresis (CE) is an analytical technique that separates analytes in a narrow capillary under the influence of an electric field, based on their differential electrophoretic mobility mun.caexcedr.comfirsthope.co.in. CE offers high resolution, rapid analysis times, and requires minimal sample volumes mun.cafirsthope.co.in. It can be coupled with various detectors, including mass spectrometers (CE-MS), for enhanced identification and quantification capabilities researchgate.netmun.ca. Research has indicated the application of CE-MS in the analysis of this compound and associated lignanoids, demonstrating its utility in studying complex natural product mixtures researchgate.net.

Biosensors integrate a biological recognition element with a transducer to convert a biological interaction into a measurable signal nih.govscirp.org. While biosensors are highly versatile for detecting various analytes, including those in environmental and health monitoring nih.gov, no specific applications or methods involving biosensors for the direct quantification of this compound were found in the provided search results.

Method Validation and Performance Characteristics (e.g., Limit of Detection, Limit of Quantification, Precision, Accuracy)

The reliability and suitability of any analytical method are established through rigorous validation, which assesses key performance characteristics chromatographyonline.comeurachem.orgwjarr.com. For quantitative analysis, these typically include:

Limit of Detection (LOD) : The lowest concentration of an analyte that can be reliably detected, but not necessarily quantified chromatographyonline.comresearchgate.net.

Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy chromatographyonline.comresearchgate.net. This is often determined using signal-to-noise ratios (e.g., 3:1 for LOD, 10:1 for LOQ) or by analyzing the slope and standard deviation of calibration curves chromatographyonline.comresearchgate.net.

Linearity : The ability of the method to produce results that are directly proportional to the analyte concentration within a specified range, typically confirmed by a calibration curve with a high coefficient of determination (e.g., R² > 0.99) chromatographyonline.comwjarr.comich.org.

Precision : The closeness of agreement among repeated measurements of the same homogeneous sample. It is assessed at different levels: repeatability (intra-assay), intermediate precision (inter-day or inter-analyst), and reproducibility (inter-laboratory) chromatographyonline.comwjarr.comich.org. Precision is usually expressed as Relative Standard Deviation (RSD) chromatographyonline.comwjarr.com.

Accuracy : The closeness of agreement between the measured value and the true or accepted value, often expressed as percent recovery or bias wjarr.comich.org.

Specificity/Selectivity : The ability of the method to measure the target analyte without interference from other components in the sample matrix wjarr.comunc.edu.

Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during routine use wjarr.com.

While specific validation data for this compound was not extensively detailed in the provided search results, typical validation parameters achieved for similar techniques and analytes in natural product analysis are presented below. For instance, UHPLC-MS/MS methods for mycotoxins have demonstrated LODs ranging from 0.5 to 200 μg/kg and LOQs from 1 to 400 μg/kg, with linearity (R²) > 0.99, recoveries between 74.0–106.0%, and repeatability not exceeding 14.4% RSD mdpi.com. Similarly, an HPLC-DAD method for malondialdehyde reported linearity in the range of 0.2–20 μg/g, with intra- and inter-day precision (RSD) ≤ 15% and accuracies between ±15% mdpi.com.

Table 1: Representative Method Validation Performance Characteristics

| Method | Analyte (Example) | LOD | LOQ | Linearity (R²) | Precision (RSD) | Accuracy (% Recovery) | Source |

| UHPLC-MS/MS | Mycotoxins | 0.5–200 μg/kg | 1–400 μg/kg | > 0.99 | ≤ 14.4% | 74.0–106.0% | mdpi.com |

| HPLC-DAD | Malondialdehyde | Not specified | Not specified | 0.998 | ≤ 15% | ±15% | mdpi.com |

| HPLC-UV | Cyclamate | Not specified | Not specified | Not specified | ≤ 3.3% (RSDR) | 92–108% | core.ac.uk |

| UHPLC-MS/MS | Steroids | 0.3–3 nmol/L | Not specified | Not specified | ≤ 23% | -14% to 11.9% (bias) | bham.ac.uk |

Note: Validation parameters listed are representative examples from studies using similar analytical techniques and are not specific to this compound unless otherwise stated.

Compound Names Mentioned

this compound

Neochamaejasmin B

Sikokianin A

Mesoneochamaejasmin

Emerging Research Frontiers and Future Directions

Elucidation of Unexplored Biological Targets and Novel Signaling Pathways

While preliminary studies have indicated that Chamaejasmenin A possesses antimitotic and antifungal properties, the precise molecular targets and signaling pathways governing these effects remain largely uncharacterized. The term "antimitotic" suggests a potential interaction with core components of the cell division machinery, such as microtubules or regulatory proteins, but specific binding partners have not been identified. The frontier of research in this area involves moving beyond phenotypic observations to detailed mechanistic inquiries.

Future investigations should prioritize the identification of direct binding partners of this compound. This can be achieved through a combination of affinity purification-mass spectrometry, cellular thermal shift assays (CETSA), and computational docking studies. Elucidating these primary targets is the first step toward understanding the cascade of downstream effects.

Furthermore, the impact of this compound on major signaling pathways is a critical area for exploration. Given the known activities of other flavonoids, it is plausible that this compound modulates pathways involved in cell cycle control, apoptosis, and cellular stress responses. Investigating its effects on key regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), caspases, and mitogen-activated protein kinases (MAPKs) will be crucial.

Table 1: Potential Areas for Target and Pathway Elucidation

| Research Area | Potential Focus | Rationale |

|---|---|---|

| Direct Target Identification | Tubulin polymerization assays, affinity chromatography, CETSA. | To confirm if antimitotic activity is due to direct microtubule interaction, a common mechanism for natural products. |

| Cell Cycle Regulation | Analysis of CDK/Cyclin activity, checkpoint protein expression (p53, p21). | To dissect the specific phase of cell cycle arrest and the molecular switches involved. |

| Apoptotic Pathways | Measurement of caspase activation, Bcl-2 family protein expression, mitochondrial membrane potential. | To determine if the compound induces programmed cell death and through which pathway (intrinsic vs. extrinsic). |

| Fungal-Specific Targets | Inhibition assays for fungal enzymes (e.g., chitin (B13524) synthase), ergosterol (B1671047) biosynthesis. | To identify the basis of its antifungal activity and assess its potential for novel antifungal development. |

Development of Advanced Synthetic Approaches for this compound and Novel Analogues

A significant barrier to the comprehensive study and potential development of this compound is the absence of a reported total synthesis. Currently, the compound is accessible only through isolation from its natural source, which limits supply and hinders the systematic exploration of its structure-activity relationships (SAR). The development of a robust and scalable synthetic route is therefore a paramount objective.

The key challenge in synthesizing this compound lies in the stereoselective construction of the interflavanoid C-O-C ether linkage. Future synthetic strategies will likely focus on biomimetic approaches, such as oxidative coupling of flavonoid monomers, or convergent strategies that involve the coupling of two complex flavanone (B1672756) units. Advanced methodologies, including transition-metal-catalyzed cross-coupling reactions, could provide efficient and selective ways to forge the critical ether bond.

Once a total synthesis is achieved, it will open the door to the creation of novel analogues. By systematically modifying the peripheral functional groups and the core biflavonoid scaffold, researchers can:

Identify the key pharmacophoric elements responsible for its biological activity.

Improve potency, selectivity, and pharmacokinetic properties.

Develop chemical probes to facilitate target identification studies.

Table 2: Comparison of Potential Synthetic Strategies

| Synthetic Approach | Description | Potential Advantages | Key Challenges |

|---|---|---|---|

| Biomimetic Oxidative Coupling | Mimics the proposed biosynthetic pathway by oxidizing a flavonoid monomer to induce dimerization. | Potentially short and efficient. | Poor control over regioselectivity and stereoselectivity, leading to complex product mixtures. |

| Convergent Synthesis | Two advanced flavonoid intermediates are synthesized separately and then coupled in a late-stage reaction. | Greater control over the final structure and stereochemistry. | Requires longer synthetic sequences and development of a reliable late-stage coupling reaction. |

| Asymmetric Catalysis | Use of chiral catalysts to control the stereochemistry of the flavanone rings and the interflavanoid linkage. | High enantiomeric and diastereomeric purity. | Identification and optimization of suitable catalysts for this specific scaffold. |

Application of Systems Biology and Omics Approaches for Holistic Understanding of Biological Effects

To comprehend the full biological impact of this compound, a reductionist, single-target approach is insufficient. The application of systems biology, powered by high-throughput "omics" technologies, offers a path to a more holistic understanding. The recent sequencing of the Stellera chamaejasme genome provides a foundational dataset for such endeavors. science.govresearchgate.net

By treating biological systems (e.g., cancer cell lines, fungal cultures) with this compound and subsequently performing multi-omics analysis, researchers can generate a comprehensive snapshot of the molecular perturbations induced by the compound.

Transcriptomics (RNA-seq): Will reveal the global changes in gene expression, highlighting entire pathways and regulatory networks that are activated or repressed.

Proteomics: Will identify changes in protein abundance and post-translational modifications, providing a more direct link to cellular function.

Metabolomics: Will uncover alterations in the cellular metabolic profile, which can indicate which metabolic pathways are disrupted and reveal potential off-target effects. science.govchula.ac.th

Integrative Research on Biosynthesis, Regulation, and Sustainable Production

Understanding the biosynthesis of this compound in Stellera chamaejasme is essential for both fundamental science and developing sustainable production methods. Flavonoids are synthesized via the phenylpropanoid pathway, but the specific enzymes responsible for the final dimerization step to form the biflavonoid structure in this plant are unknown. dokumen.pub

With the availability of the S. chamaejasme genome and transcriptome data, researchers can now employ a genomics-driven approach to identify candidate genes. science.govdokumen.pub This involves searching for specific enzyme families, such as cytochrome P450s or laccases, that are co-expressed with other known flavonoid biosynthesis genes. Functional characterization of these candidate enzymes in heterologous systems (e.g., yeast or Nicotiana benthamiana) can confirm their role in this compound synthesis.

Elucidating the biosynthetic pathway is the cornerstone of metabolic engineering and synthetic biology approaches for sustainable production. These strategies could include:

Heterologous Production: Transferring the entire biosynthetic pathway into a microbial host like Saccharomyces cerevisiae or Escherichia coli for scalable fermentation-based production.

Plant Cell Culture: Establishing cell cultures of S. chamaejasme and optimizing culture conditions to maximize the yield of this compound, avoiding the need to harvest the toxic wild plant.

Addressing Methodological Challenges in Natural Product Research and Translation

The journey of a natural product like this compound from discovery to potential application is fraught with methodological challenges that must be addressed.

Supply and Standardization: Reliance on wild harvesting of S. chamaejasme, a toxic plant, poses significant challenges for sustainable supply and batch-to-batch consistency. The development of synthetic or biotechnological production methods as outlined above is critical to overcome this hurdle.

Target Deconvolution: As a complex natural product, this compound likely interacts with multiple proteins. Differentiating the primary target responsible for the desired therapeutic effect from off-target interactions is a major challenge that requires the integrated use of chemical biology probes, proteomics, and systems biology approaches.

Translational Gap: Promising results in in vitro assays often fail to translate into in vivo efficacy. Bridging this gap requires early and rigorous evaluation in more complex biological systems, including co-culture models, organoids, and relevant animal models, to better predict clinical outcomes.

Intellectual Property and Biodiversity: Research on natural products involves navigating complex issues related to biodiversity and the fair sharing of benefits derived from genetic resources, as outlined by international agreements like the Nagoya Protocol.

Future success in the field will depend on an interdisciplinary approach that combines natural product chemistry, synthetic chemistry, molecular biology, and computational science to overcome these long-standing challenges.

Q & A

Q. How should in vivo pharmacokinetic studies of this compound be designed?

- In Vivo Design : Use Sprague-Dawley rats (n ≥ 6/group) for oral/intravenous administration. Collect plasma samples at timed intervals, extract via protein precipitation (acetonitrile), and quantify via LC-MS/MS. Calculate pharmacokinetic parameters (Cmax, AUC, t₁/₂) using non-compartmental analysis (WinNonlin) .

Data Interpretation and Reporting Guidelines

Q. How to present conflicting bioactivity data in publications?

Q. What statistical tools are essential for analyzing dose-response relationships?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.